

Application Notes and Protocols for IC-87114 Administration in Murine Inflammation Models

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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

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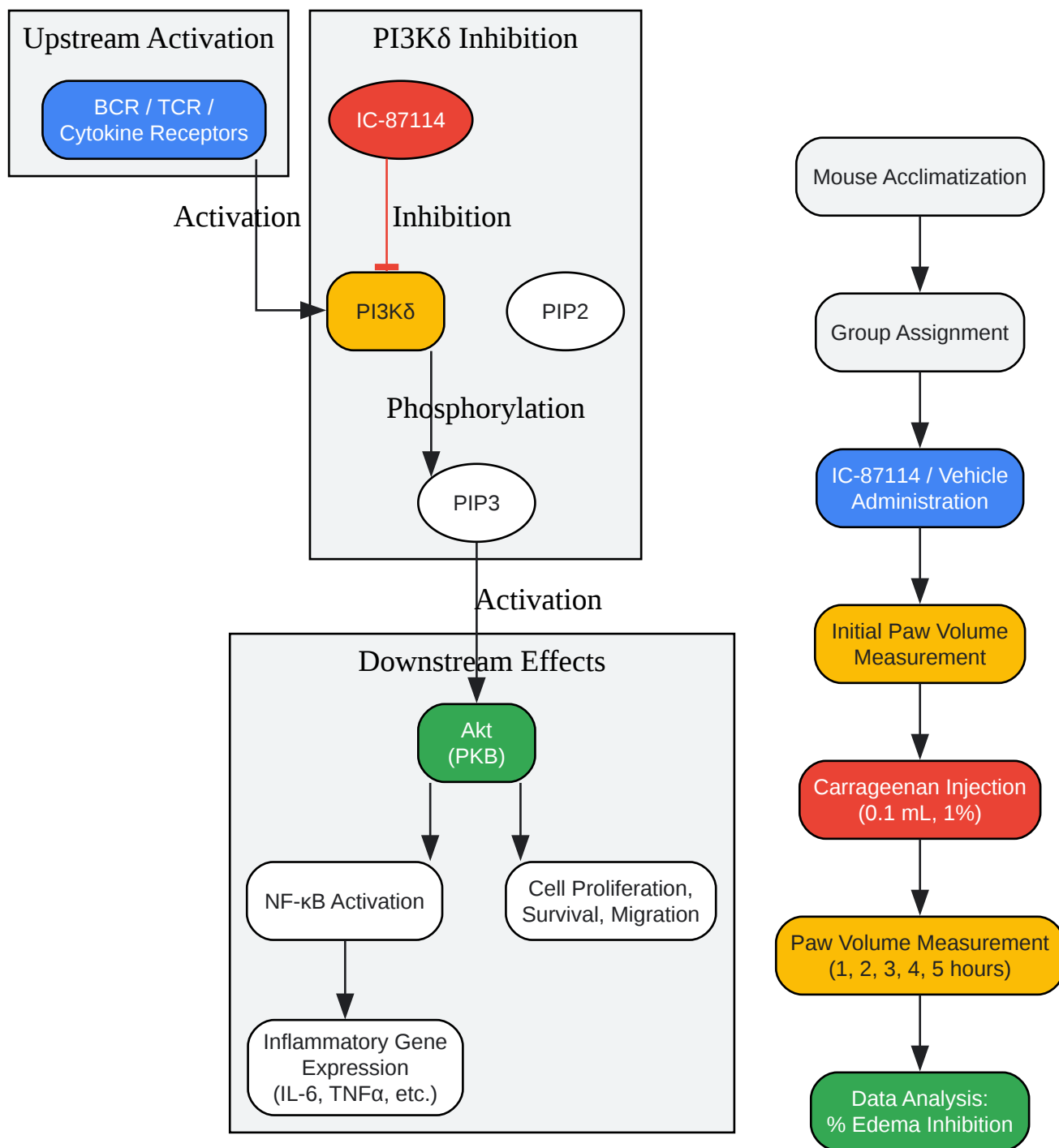
These application notes provide a comprehensive overview of the administration and effects of **IC-87114**, a selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ), in various murine models of inflammation. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PI3K δ inhibition in inflammatory and autoimmune diseases.

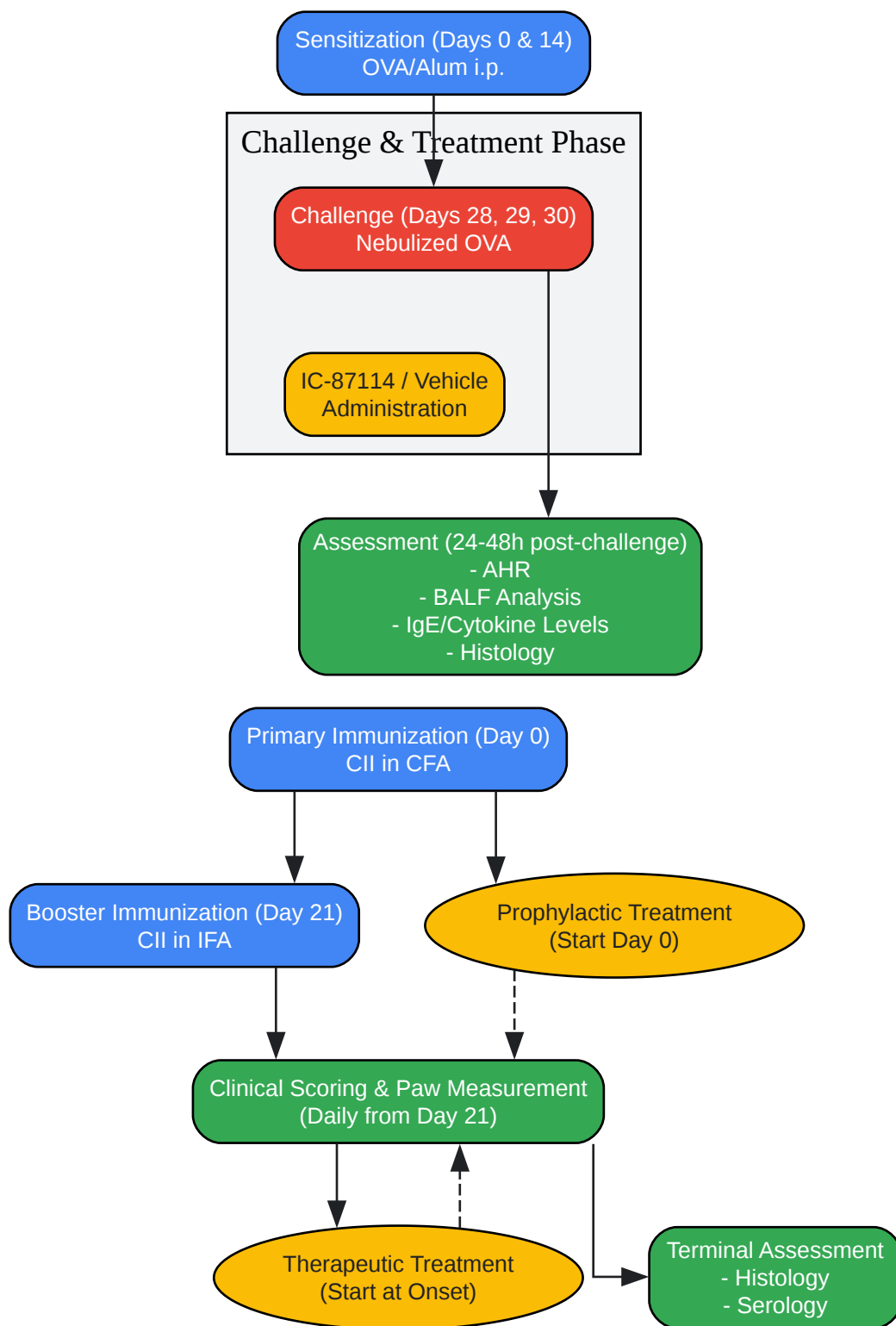
Introduction

IC-87114 is a potent and highly selective inhibitor of the p110 δ isoform of PI3K, with an IC₅₀ of 0.5 μ M.[1] This selectivity makes it a valuable tool for investigating the specific role of PI3K δ in immune cell function and inflammatory processes. The PI3K/Akt signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and migration.[2] In the context of inflammation, the PI3K δ isoform is predominantly expressed in leukocytes and plays a key role in the activation, differentiation, and function of various immune cells, including B cells, T cells, neutrophils, and mast cells.[3][4] By inhibiting PI3K δ , **IC-87114** can effectively attenuate inflammatory responses by preventing the phosphorylation of Akt and subsequently down-regulating the expression of pro-inflammatory genes and cytokines such as IL-6, MCP-1, TNF α , and iNOS.[2]

Mechanism of Action: The PI3K δ Signaling Pathway

IC-87114 exerts its anti-inflammatory effects by targeting the PI3K δ /Akt signaling pathway. Upon activation by various upstream signals, such as those from B-cell receptors (BCR), T-cell receptors (TCR), or cytokine receptors, PI3K δ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of transcription factors like NF- κ B and the subsequent expression of pro-inflammatory mediators. **IC-87114** selectively inhibits the catalytic activity of PI3K δ , thereby blocking the production of PIP₃ and abrogating the downstream signaling cascade that drives inflammatory responses.





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